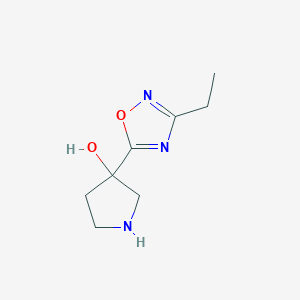![molecular formula C14H16F3N5O2 B3000570 N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline CAS No. 338416-91-4](/img/structure/B3000570.png)
N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline is a complex molecule that may be related to various research areas, including coordination chemistry and materials science. While the provided papers do not directly discuss this compound, they do involve related compounds and methodologies that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the choice of ligands and reaction conditions can significantly influence the outcome. For instance, the synthesis of zinc(II) and cadmium(II) complexes with a specific N-pyrimidine amino acid ligand demonstrates the importance of ligand design and metal-to-ligand ratios in coordination chemistry . Similarly, the synthesis of a terpolymer and its nanocomposite with ZnO nanoparticles through chemical oxidative polymerization indicates the versatility of combining different monomers and the use of oxidants to achieve desired polymer properties . These examples suggest that
Aplicaciones Científicas De Investigación
1. Pyrrolidines in [3+2] Cycloaddition
Pyrrolidines, with potential applications as dyes or agrochemical substances, are synthesized in a [3+2] cycloaddition process involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This method, showcasing polar characteristics, yields (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine under mild conditions and may be adaptable for analogous reactions with other nitroethene analogues (Żmigrodzka et al., 2022).
2. Metal Complexes and Biological Activity
Nickel (Ni) and Zinc (Zn) complexes involving 2-arylaminomethyl-1H-benzimidazole demonstrate distinct coordination patterns and exhibit antibacterial activity. The Ni complex, coordinated by the pyridine-type nitrogen of the benzimidazole ring and other ligands, forms a distorted octahedral geometry. In contrast, the Zn complex features coordination with a secondary amino group and acetate groups. The biological activity of these complexes, notably affected by the introduction of the COOCH3 group, highlights their potential in medicinal applications (Abdel-Ghani et al., 2013).
3. Pyrrolidine and Piperidine in Food Analysis
Pyrrolidine and piperidine, as cyclic amines, are analyzed in canned fish products due to their potential transformation into carcinogenic N-nitroso compounds. A gas chromatographic method is established for determining these amines, revealing their presence in various samples, with notably high amounts in the dark muscle of tuna and skipjack. This detection and quantification method is crucial for ensuring food safety and understanding the chemical composition of canned fish products (Shimakura et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-18-12(21-7-2-3-8-21)13(22(23)24)20-19-11-6-4-5-10(9-11)14(15,16)17/h4-6,9,19H,2-3,7-8H2,1H3/b18-12?,20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLYMALBXWOPN-KKDRQLMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(=NNC1=CC=CC(=C1)C(F)(F)F)[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


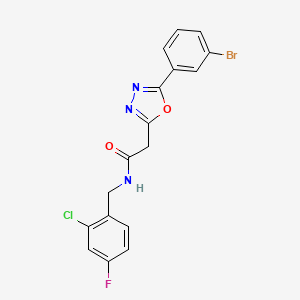
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)
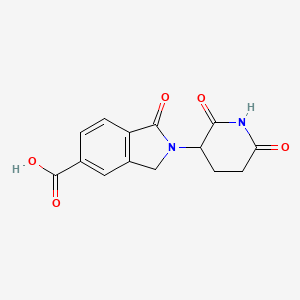
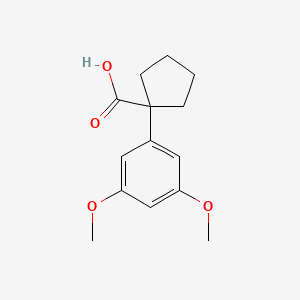
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)
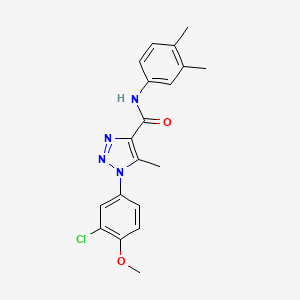

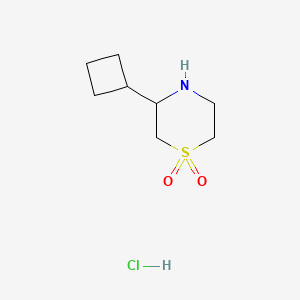
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
